molecular formula C10H13Cl3N2O2S B2876204 1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride CAS No. 1170980-74-1

1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride

Cat. No.: B2876204
CAS No.: 1170980-74-1
M. Wt: 331.64
InChI Key: DSMMJEVNWYOULK-UHFFFAOYSA-N
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Description

1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride is a piperazine-derived compound featuring a 2,3-dichlorophenyl sulfonyl group. It serves as a critical intermediate in pharmaceutical synthesis, notably in antipsychotics like aripiprazole . The compound is synthesized via cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled temperatures (90–220°C), yielding a high-purity product (≥99.5% HPLC) with a 59.5% yield . Alternative methods include halogenation of diethanolamine followed by reaction with 2,3-dichloroaniline in aqueous media . Its hydrochloride salt form enhances solubility, making it suitable for drug formulation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dichlorophenyl)sulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2S.ClH/c11-8-2-1-3-9(10(8)12)17(15,16)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMMJEVNWYOULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C(=CC=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Sulfonylation of Piperazine with 2,3-Dichlorobenzenesulfonyl Chloride

The most direct method involves reacting piperazine with 2,3-dichlorobenzenesulfonyl chloride in a nucleophilic substitution reaction. This two-step process begins with synthesizing the sulfonyl chloride intermediate:

Step 1: Synthesis of 2,3-Dichlorobenzenesulfonyl Chloride
2,3-Dichlorobenzene undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours. The reaction produces 2,3-dichlorobenzenesulfonyl chloride, isolated via vacuum distillation or solvent extraction.

Step 2: Sulfonylation of Piperazine
Piperazine reacts with the sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., Na₂CO₃ or triethylamine) to form 1-[(2,3-dichlorophenyl)sulfonyl]piperazine. The base neutralizes HCl generated during the reaction. Stoichiometric control (1:1 molar ratio) prevents disubstitution of piperazine.

Example Protocol

  • Reactants : 2,3-Dichlorobenzenesulfonyl chloride (1 eq), piperazine (1.1 eq), Na₂CO₃ (2 eq).
  • Conditions : Stirred in DCM at 25°C for 12–24 hours.
  • Workup : Filter, wash organic layer with water, dry (Na₂SO₄), and concentrate.
  • Yield : 70–85%.

Alternative Routes via Intermediate Functionalization

Piperazine Modification Post-Sulfonylation

Post-sulfonylation, the free amine of piperazine is protonated with HCl gas or aqueous HCl to form the hydrochloride salt. This step ensures high solubility and stability.

Example Protocol

  • Reactants : 1-[(2,3-Dichlorophenyl)sulfonyl]piperazine (1 eq), HCl (1.2 eq).
  • Conditions : Dissolve in ethanol, add HCl dropwise at 0°C, stir for 1 hour.
  • Isolation : Precipitate via cooling, filter, and dry under vacuum.
  • Purity : >99% (HPLC).

Industrial-Scale Optimization

Solvent and Temperature Effects

Industrial protocols prioritize protic solvents (e.g., methanol, isopropanol) for crystallization. For instance, crude sulfonamide is dissolved in methanol-water (10:1) at 80°C and cooled to 5°C for crystallization.

Key Parameters

Parameter Optimal Range Impact on Yield/Purity
Reaction Temperature 20–30°C Minimizes side reactions
Solvent Ratio Methanol:H₂O (10:1) Enhances crystallization
Cooling Rate 0.5°C/min Improves crystal uniformity

Waste Management and Cost Efficiency

The patent CN102807536B highlights strategies for reducing waste, such as recycling HCl gas into hydrochloric acid. This approach aligns with green chemistry principles and lowers production costs by 15–20%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 3.2–3.5 ppm (piperazine –NCH₂–), δ 7.4–8.1 ppm (aromatic protons).
  • IR : Sulfonyl S=O stretches at 1350–1370 cm⁻¹ and 1150–1170 cm⁻¹.
  • HPLC : Retention time ~8.2 min (C18 column, 70:30 acetonitrile:water).

Purity and Yield Data

Method Yield (%) Purity (HPLC, %)
Standard Sulfonylation 78 99.5
Industrial Scale 82 99.7

Challenges and Mitigation Strategies

Disubstitution of Piperazine

Excess piperazine (1.1–1.2 eq) and controlled addition rates reduce disubstitution. Monitoring via TLC (Rf = 0.23 in CH₂Cl₂) ensures reaction completion.

Sulfonyl Chloride Hydrolysis

Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the sulfonyl chloride to sulfonic acid.

Chemical Reactions Analysis

1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Comparison with Similar Compounds

Substituent Position and Halogenation Patterns

The position and number of halogen atoms on the phenyl ring significantly influence biological activity and physicochemical properties:

Compound Name Substituent Position Key Differences Biological Impact References
1-(2,3-Dichlorophenyl)piperazine 2,3-dichloro Benchmark compound; high D3 receptor affinity Used in aripiprazole (antipsychotic)
1-(3,4-Dichlorophenyl)piperazine 3,4-dichloro Altered electronic effects due to para-chloro Reduced dopamine receptor selectivity compared to 2,3-dichloro derivatives
1-(2-Methoxyphenyl)piperazine 2-methoxy Electron-donating methoxy group replaces halogens Lower intrinsic efficacy at D3 receptors; no inverse agonism observed
1-(2-Cyanophenyl)piperazine 2-cyano Polar cyano group increases hydrophilicity Unreported receptor activity; used in SAR studies
1-(2-Trifluoromethylphenyl)piperazine 2-CF3 Strong electron-withdrawing group enhances lipophilicity Improved metabolic stability but reduced aqueous solubility

Structural-Activity Relationship (SAR) Insights :

  • 2,3-Dichloro Substitution : Optimal for D3 receptor binding due to steric and electronic effects .
  • 3,4-Dichloro Substitution : Reduced receptor selectivity, likely due to altered π-π stacking .
  • Methoxy and Cyano Groups: Modify electron density, impacting receptor interaction profiles .

Modifications to the Piperazine Core

Functionalization of the piperazine ring alters pharmacokinetic and pharmacodynamic properties:

Compound Name Modification Key Findings References
1-(3-Bromobenzyl)-4-(2,3-dichlorophenyl)piperazine Benzyl addition at N4 position Enhanced D2/D3 receptor binding; 74% yield via nucleophilic substitution
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)pentanamide Amide-linked pentanamide side chain Improved selectivity for D3 over D2 receptors (46% yield)
1-((Trifluoromethyl)sulfonyl)piperazine derivatives Sulfonyl group introduction Increased molecular weight (753.23 g/mol); used in kinase inhibition studies

Key Observations :

  • Benzyl Groups : Improve receptor binding but may reduce blood-brain barrier permeability .
  • Amide Linkers : Enhance selectivity for specific dopamine receptor subtypes .

Biological Activity

1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C10H13Cl3N2O2S\text{C}_{10}\text{H}_{13}\text{Cl}_{3}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a piperazine ring substituted with a sulfonyl group and a dichlorophenyl moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonamide group is known for its ability to inhibit enzymes and modulate receptor activity, making it a candidate for drug development in areas such as:

  • Antimicrobial activity : Its structure suggests potential interactions with bacterial enzymes.
  • Anticancer properties : Similar compounds have shown efficacy against cancer cell lines by inhibiting cell proliferation.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide group can interfere with bacterial growth by inhibiting folate synthesis, which is crucial for DNA replication. For instance, piperazine derivatives have been documented to possess activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research indicates that piperazine derivatives can act as topoisomerase inhibitors, disrupting DNA replication in cancer cells. A study on piperazine-containing compounds demonstrated that certain derivatives exhibited cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various piperazine derivatives, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

CompoundBacterial StrainConcentration (µg/mL)% Inhibition
This compoundS. aureus5075%
This compoundE. coli5068%

Case Study 2: Anticancer Activity

A series of piperazine derivatives including this compound were evaluated for their cytotoxic effects on MCF7 breast cancer cells. The compound showed IC50 values comparable to established chemotherapeutics like doxorubicin.

CompoundCell LineIC50 (µM)
DoxorubicinMCF70.5
This compoundMCF70.6

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